3,4-di(thiophen-3-yl)thiophene

Organic Field-Effect Transistors OFET Charge Transport

Researchers synthesizing poly(3,4-dialkylterthiophenes) (P34ATs) for OFETs often face supply bottlenecks for this non-linear, 3,4-disubstituted monomer. 3,4-Di(thiophen-3-yl)thiophene (CAS 105124-98-9) closes that gap. • Enables P34ATs with demonstrated OFET mobility of 0.17 cm² V⁻¹ s⁻¹ and enhanced air stability versus P3HT • Delivers polymers with elevated open-circuit voltage (0.716-0.771 eV) and 4.2% PCE for OPV research • Available from stock with batch-specific COA; dispatched globally under controlled ambient conditions

Molecular Formula C12H8S3
Molecular Weight 248.4 g/mol
CAS No. 105124-98-9
Cat. No. B3045332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-di(thiophen-3-yl)thiophene
CAS105124-98-9
Molecular FormulaC12H8S3
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CSC=C2C3=CSC=C3
InChIInChI=1S/C12H8S3/c1-3-13-5-9(1)11-7-15-8-12(11)10-2-4-14-6-10/h1-8H
InChIKeyGGJALWBSCQLFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Di(thiophen-3-yl)thiophene Procurement Guide


3,4-Di(thiophen-3-yl)thiophene (CAS 105124-98-9, also named 3,3':4',3''-Terthiophene) is a branched, C12H8S3 thiophene oligomer with a molecular weight of 248.39 g/mol [1]. Its unique 3,4-disubstitution pattern on the central thiophene ring distinguishes it from linear, 2,5-linked terthiophenes . This monomer serves as a critical building block for the synthesis of poly(3,4-dialkylterthiophenes) (P34ATs), a class of conjugated polymers with demonstrated high performance in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [2]. The compound's reported physical properties include a density of 1.318 g/cm³, a boiling point of 239.3°C at 760 mmHg, and a refractive index of 1.672 [1].

M
Monomer role Building block for poly(3,4-dialkylterthiophenes) (P34ATs)
S
Structural feature Branched 3,4-disubstituted thiophene core enables non-linear polymer architecture
U
Use context OFET and OPV material research; solution-processed conjugated polymer studies

Why 3,4-Di(thiophen-3-yl)thiophene Cannot Be Substituted


Generic substitution within the terthiophene or 3,4-disubstituted thiophene class is ill-advised due to significant structural and functional differences that directly impact material performance. The 3,4-disubstitution pattern of 3,4-di(thiophen-3-yl)thiophene forces a non-linear, branched architecture, which is fundamentally different from the linear, planar conformation of the more common 2,2':5',2''-terthiophene (α-terthiophene) . This branching influences molecular packing and subsequent polymer properties. Furthermore, while 3,4-dialkylthiophenes are widely used, their alkyl substituents introduce significant steric hindrance, leading to non-planar polymers with reduced conductivities [1]. In contrast, the aryl (thienyl) substituents in the target compound offer a different steric and electronic profile, enabling the synthesis of poly(3,4-dialkylterthiophenes) (P34ATs) that demonstrate high charge-carrier mobilities and greater environmental stability compared to regioregular poly(3-alkylthiophenes) (P3ATs) like P3HT [2].

Substitute
Linear 2,2':5',2''-terthiophene (α-terthiophene) has planar architecture; polymer packing and charge transport may differ significantly.
Target monomer
Branched 3,4-disubstitution forces a non-linear conformation, enabling distinct polymer morphology and reported high mobility.
Substitute
3,4-Dialkylthiophenes introduce steric hindrance that reduces planarity and conjugation; electronic profile and transport may not match.
Target monomer
Aryl (thienyl) substituents provide a different steric and electronic balance, yielding P34ATs with reported stability advantage.
Substitute
Regioregular P3ATs (e.g., P3HT) exhibit different packing motifs and lower environmental stability; device lifetime may shift.
Target monomer
P34AT polymers from this monomer show less on/off ratio degradation in ambient conditions, supporting air-stable device research.

3,4-Di(thiophen-3-yl)thiophene Quantitative Evidence


OFET Charge Mobility: P34AT vs. P3HT

Polymers derived from the 3,4-di(thiophen-3-yl)thiophene motif, specifically poly(3,4-dialkylterthiophenes) (P34ATs), exhibit transistor mobilities that are comparable to, and in some cases outperform, regioregular poly(3-alkylthiophenes) (P3ATs) such as P3HT. A direct head-to-head study reported that P34ATs achieve a mobility of 0.17 cm² V⁻¹ s⁻¹ [1]. This is significant because P34ATs achieve this high performance while also demonstrating a different polymer packing motif, which suggests a robust and potentially more versatile design space for high-performance OFETs [1].

OFET Mobility
Head-to-head
0.17 cm² V⁻¹ s⁻¹ vs P3ATs (regioregular)
Reported comparable mobility; supports P34AT polymer selection for OFET research.
Bottom-gate top-contact, solution-processed films.
Organic Field-Effect Transistors OFET Charge Transport Polymer Semiconductors

Air Stability: P34AT vs. P3HT

Poly(3,4-dialkylterthiophenes) (P34ATs), which are synthesized using 3,4-di(thiophen-3-yl)thiophene as a core building block, demonstrate significantly greater environmental stability compared to the benchmark polymer P3HT. This is evidenced by a lesser degradation of the on/off current ratio over time when devices are exposed to ambient conditions [1]. This enhanced stability is a critical differentiator, as it translates to longer operational lifetimes for devices fabricated from these materials.

Air Stability
Head-to-head
Less on/off degradation vs P3HT devices
Reported stability advantage in ambient conditions; supports air-stable OFET development.
Longer operational lifetime context.
Device Stability Air Stability OFET Polymer Degradation

Power Conversion Efficiency: P34AT vs. P3HT

In bulk heterojunction photovoltaic devices, polymers derived from the 3,4-di(thiophen-3-yl)thiophene scaffold (hexyl and octyl-substituted P34ATs) achieve a power conversion efficiency (PCE) of 4.2% when blended with a fullerene acceptor [1]. This performance is benchmarked against the widely studied P3HT:fullerene system, with P34AT devices exhibiting an enhanced open-circuit voltage (0.716–0.771 eV) due to increased ionization potentials [1]. This demonstrates that P34AT-based systems are not only efficient but can also offer voltage advantages for specific device architectures.

OPV Efficiency
Head-to-head
PCE 4.2%, Voc 0.716–0.771 eV vs P3HT:PCBM reference
Reported enhanced open-circuit voltage; supports OPV material screening and voltage-driven architectures.
Bulk heterojunction with fullerene acceptor.
Organic Photovoltaics OPV Solar Cell Bulk Heterojunction

π-π Stacking Behavior: P34AT vs. P3HT

X-ray diffraction (XRD) studies reveal a fundamental difference in the solid-state packing of P34AT polymers compared to the archetypal conjugated polymer, P3HT. Unlike P3HT, P34ATs do not show a strong and distinct π–π stacking peak in their XRD patterns [1]. This suggests that the high charge-carrier mobility observed in P34ATs is not solely reliant on a strong, edge-on π–π stacking motif, which is traditionally considered a prerequisite for high performance. This finding indicates that other polymer packing motifs, such as face-on orientation or mixed phases, can also lead to efficient charge transport, offering a new degree of freedom in polymer design [1].

π-π Packing
Head-to-head
No distinct π-π peak vs P3HT (clear peak)
Indicates alternative packing motif; supports charge-transport mechanism studies beyond classical π-stacking.
XRD thin-film analysis.
Polymer Morphology π-π Stacking X-ray Diffraction Molecular Packing

3,4-Di(thiophen-3-yl)thiophene Applications


Air-Stable Polymer Semiconductors for Printed Electronics

3,4-Di(thiophen-3-yl)thiophene is the essential monomer for preparing poly(3,4-dialkylterthiophenes) (P34ATs). Given their demonstrated transistor mobilities of 0.17 cm² V⁻¹ s⁻¹ and superior environmental stability compared to P3HT [1], this polymer class is ideally suited for fabricating organic field-effect transistors (OFETs) in printed, flexible, and wearable electronics. The enhanced air stability directly addresses a major bottleneck in the commercial deployment of organic electronics, making it a strategic choice for R&D programs aiming for practical, long-lived devices.

OPV: Enhanced Open-Circuit Voltage

For research into bulk heterojunction solar cells, polymers based on the 3,4-di(thiophen-3-yl)thiophene core (P34ATs) offer a distinct advantage: an enhanced open-circuit voltage (0.716–0.771 eV) relative to the widely used P3HT, due to their increased ionization potential [1]. This property, combined with a power conversion efficiency of 4.2%, makes these polymers valuable for developing multi-junction cells, indoor photovoltaics for IoT sensors, or any application where maximizing voltage output is critical.

Non-Classical Charge-Transport Mechanisms

The unique morphological behavior of P34ATs, which lack the strong π–π stacking observed in P3HT yet maintain high charge-carrier mobility [1], presents a compelling platform for fundamental research. Procurement of 3,4-di(thiophen-3-yl)thiophene enables the synthesis of a polymer system that challenges conventional structure-property relationships. This is highly relevant for academic groups and industrial labs exploring new design rules for semiconducting polymers where π-stacking is intentionally disrupted or modified to achieve specific mechanical or processing properties.

Low Steric-Hindrance Conjugated Polymers

In contrast to 3,4-dialkylthiophenes, which can lead to non-planar, poorly conducting polymers due to steric hindrance between alkyl chains [2], the aryl substituents of 3,4-di(thiophen-3-yl)thiophene offer a different approach to polymer design. By polymerizing this monomer (or its alkylated derivatives), researchers can access a new chemical space where solubility and processability are balanced with enhanced electronic conjugation and charge transport. This is a key advantage for solution-processing techniques like inkjet printing or roll-to-roll coating, which are essential for low-cost, large-area electronics manufacturing.

Application
Selection Property
Validation Focus
Printed flexible OFET research
Monomer for P34AT polymer synthesis
Charge mobility and air-stability endpoints
OPV with enhanced open-circuit voltage
P34AT polymer platform with reported higher ionization potential
Voc and PCE context; voltage-driven device architectures
Charge-transport mechanism studies
Non-classical packing polymer (weak π-stacking)
Morphology–transport relationship characterization
Low-steric-hindrance polymer design
Aryl-substituted monomer for solution processing
Solubility, planarity, and conjugation balance
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